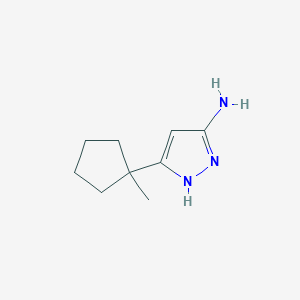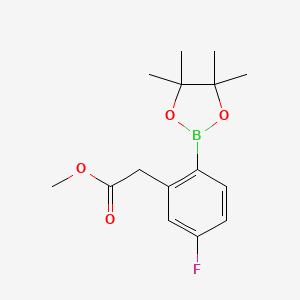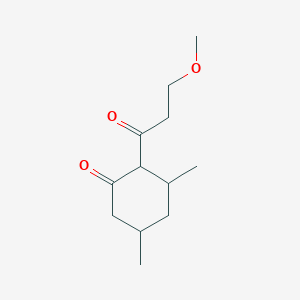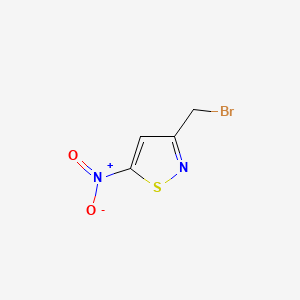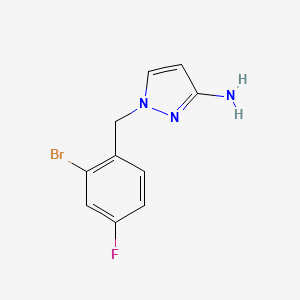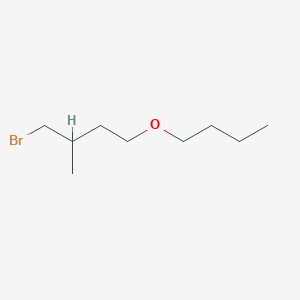
1-Bromo-4-butoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-butoxy-2-methylbutane is an organic compound with the molecular formula C9H19BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that also contains a butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-butoxy-2-methylbutane can be synthesized through a multi-step process involving the bromination of 4-butoxy-2-methylbutane. The typical synthetic route involves the following steps:
Formation of 4-butoxy-2-methylbutane: This can be achieved by reacting 2-methylbutane with butanol in the presence of an acid catalyst.
Bromination: The 4-butoxy-2-methylbutane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-butoxy-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by a nucleophile such as hydroxide, alkoxide, or amine, leading to the formation of different substituted products.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes such as 2-butoxy-2-methylbutene.
Oxidation: Aldehydes and carboxylic acids derived from the butoxy group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-butoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as bioactive agents.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-butoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, the compound may interact with cellular components through alkylation, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylbutane: Similar in structure but lacks the butoxy group.
1-Bromo-3-methylbutane: Similar but with the bromine atom positioned differently.
1-Bromo-4-methoxybutane: Similar but with a methoxy group instead of a butoxy group.
Uniqueness
This detailed article provides a comprehensive overview of 1-Bromo-4-butoxy-2-methylbutane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H19BrO |
|---|---|
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
1-bromo-4-butoxy-2-methylbutane |
InChI |
InChI=1S/C9H19BrO/c1-3-4-6-11-7-5-9(2)8-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
PAUCKVWYTKHZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



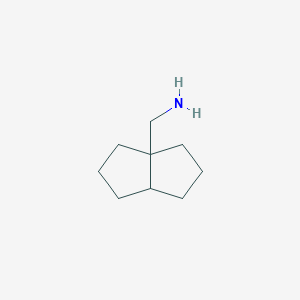
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)
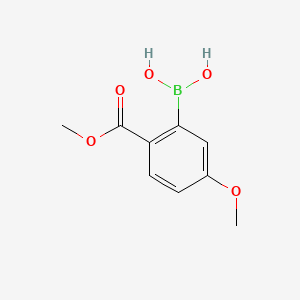
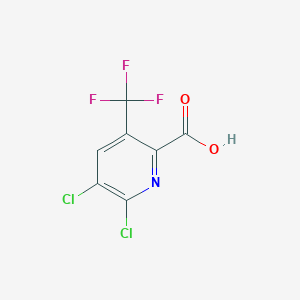
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)

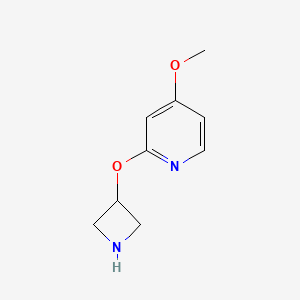
![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
